molecular formula C22H32O2 B14262544 Docosa-4,7,10,13,15,19-hexaenoic acid CAS No. 149234-03-7

Docosa-4,7,10,13,15,19-hexaenoic acid

Cat. No.: B14262544
CAS No.: 149234-03-7
M. Wt: 328.5 g/mol
InChI Key: XXWWZPCJYDKKBH-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13,15,19-hexaenoic acid (systematic name: (4Z,7Z,10Z,13Z,15E,19Z)-docosahexaenoic acid) is a 22-carbon omega-3 polyunsaturated fatty acid (PUFA) with six cis-configured double bonds located at positions 4, 7, 10, 13, 15, and 19 . It is a critical structural component of neuronal membranes, retinal photoreceptors, and synaptic vesicles, accounting for 30–40% of total fatty acids in the brain and retina . Biochemically, it serves as a precursor for specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which modulate inflammation and oxidative stress . Clinically, it has demonstrated neuroprotective effects in traumatic brain injury (TBI) patients, improving Glasgow Outcome Scale (GOS) scores when supplemented , and is implicated in mitigating allergic reactions and cardiovascular risks .

Properties

CAS No.

149234-03-7

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

docosa-4,7,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,7-10,12-13,15-16,18-19H,2,5-6,11,14,17,20-21H2,1H3,(H,23,24)

InChI Key

XXWWZPCJYDKKBH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Modified Aerobic Eukaryote Pathway

The biosynthesis of Docosa-4,7,10,13,15,19-hexaenoic acid can be understood as a modification of the standard pathway used by aerobic eukaryotes for synthesizing omega-3 fatty acids. Microalgae, mosses, fungi, and some animals utilize a series of desaturation and elongation reactions to synthesize docosahexaenoic acid derivatives, with the canonical pathway proceeding through the following sequence:

  • Desaturation at the sixth carbon of alpha-linolenic acid by a delta 6 desaturase to produce stearidonic acid (SDA, 18:4 ω-3)
  • Elongation of stearidonic acid by a delta 6 elongase to produce eicosatetraenoic acid (ETA, 20:4 ω-3)
  • Desaturation at the fifth carbon of eicosatetraenoic acid by a delta 5 desaturase to produce eicosapentaenoic acid (EPA, 20:5 ω-3)
  • Elongation of eicosapentaenoic acid by a delta 5 elongase to produce docosapentaenoic acid (DPA, 22:5 ω-3)
  • Modified desaturation pattern to introduce double bonds at positions 4, 7, 10, 13, 15, and 19

For the specific positional isomer with a double bond at position 15 rather than 16, the final desaturation step would require specialized desaturase enzymes with different regioselectivity than those involved in conventional docosahexaenoic acid biosynthesis.

Specialized Lipoxygenase Pathways

Research on diatoms of the family Leptocylindraceae has demonstrated species-specific lipoxygenase activity and oxylipin patterns that can produce docosahexaenoic acid derivatives with modified double bond positions. These enzymatic pathways have been shown to generate compounds such as 15-hydroxy-16,17-epoxy-docosa-4,7,10,13,19-pentaenoic acid and other structurally related molecules.

The synthesis involves:

  • Initial lipoxygenase-catalyzed oxidation at specific positions
  • Subsequent enzymatic transformations to establish the required double bond pattern
  • Stereospecific control to ensure the correct configuration of the resulting fatty acid

Table 1: Enzymatic activities involved in marine diatom production of docosahexaenoic acid derivatives

Species Enzyme Substrate Product Stereochemistry Reference
L. danicus Lipoxygenase EPA 15-HEPE S configuration
L. danicus Lipoxygenase DHA 17-HDoHE S configuration
L. hargravesii Lipoxygenase EPA 15-HEPE S configuration
L. hargravesii Lipoxygenase DHA 17-HDoHE S configuration
L. convexus Lipoxygenase EPA 18-HEPE S configuration
L. convexus Lipoxygenase DHA 20-HDoHE S configuration

Chemical Synthesis Methods

Modified Fatty Acid Synthesis

The preparation of this compound through chemical synthesis requires sophisticated methodologies to establish the specific arrangement of double bonds. While direct synthetic routes for this exact compound are limited in the literature, related approaches can be adapted for its synthesis.

A potential synthetic route involves:

  • Preparation of suitable precursors with protected functional groups
  • Sequential introduction of double bonds through controlled elimination reactions
  • Stereoselective coupling reactions to ensure proper configuration
  • Final deprotection to yield the target compound

Oxidative Modification of Docosahexaenoic Acid

Research detailed in patents suggests that this compound and its derivatives can be prepared through selective oxidation of conventional docosahexaenoic acid. The process typically involves:

  • Initial oxidation at specific positions to introduce functional groups
  • Rearrangement of double bonds through isomerization reactions
  • Controlled reduction or elimination steps to establish the desired unsaturation pattern

The patent US9750725B2 describes preparation of related compounds such as "17-oxo-(4Z,7Z,10Z,13Z,15A,19Z)-docosa-4,7,10,13,15,19-hexanoic acid" where A indicates either E or Z configuration, highlighting the feasibility of synthesizing compounds with the specific 4,7,10,13,15,19 double bond pattern.

Industrial Production Approaches

Extraction from Marine Sources

Industrial-scale production of docosahexaenoic acid derivatives often relies on extraction from marine organisms, particularly microalgae that naturally produce these compounds. This approach could potentially be adapted for the isolation of this compound through:

  • Cultivation of specific marine microalgae species
  • Optimization of growth conditions to promote biosynthesis of the target isomer
  • Extraction using appropriate solvents and conditions
  • Purification through chromatographic techniques

Semi-synthetic Production

A semi-synthetic approach combines biological and chemical methods to prepare this compound:

  • Initial biosynthesis of precursor fatty acids (such as conventional docosahexaenoic acid) in biological systems
  • Extraction and purification of these precursors
  • Chemical modification to introduce the specific double bond pattern
  • Final purification to isolate the target compound

Derivatization Methods

Ester Formation

The preparation of ester derivatives represents an important aspect of this compound chemistry. Methods include:

  • Direct esterification with methanol or ethanol under acidic conditions
  • Activation of the carboxylic acid group followed by reaction with alcohols
  • Enzymatic esterification using lipases under mild conditions

The resulting esters, such as methyl or ethyl esters, often serve as protected forms of the fatty acid that can be more stable during subsequent chemical transformations.

Table 2: Physical properties of this compound derivatives

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point Reference
This compound C22H32O2 328.5 Liquid Not reported
Methyl Docosa-4,7,10,13,15,19-hexaenoate C23H34O2 342.52 Liquid Not reported
Ethyl Docosa-4,7,10,13,15,19-hexaenoate C24H36O2 356.5 Liquid Not reported
17-oxo-(4Z,7Z,10Z,13Z,15A,19Z)-docosa-4,7,10,13,15,19-hexanoic acid C22H30O3 342.5 Not reported Not reported

Oxidative Functionalization

Research findings demonstrate that this compound can undergo selective oxidative functionalization to produce compounds with important biological activities. These methods include:

  • Controlled oxidation to introduce hydroxy groups at specific positions
  • Epoxidation of selected double bonds
  • Introduction of oxo (keto) groups through selective oxidation
  • Formation of complex metabolites through enzymatic oxidation

The resulting functionalized derivatives have been investigated for anti-inflammatory properties and other biological activities.

Analytical Considerations in Preparation

Purification Methods

The preparation of this compound requires sophisticated purification techniques to ensure high purity:

  • Reverse Phase-HPLC (RP-HPLC) for initial purification
  • Chiral HPLC for separation of stereoisomers
  • Silver ion chromatography for separation based on double bond positions
  • Preparative thin-layer chromatography for small-scale purification

Structural Verification

Confirming the structure of synthesized this compound involves multiple analytical techniques:

  • Mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns
  • Nuclear magnetic resonance (NMR) spectroscopy to verify double bond positions
  • Infrared spectroscopy to identify functional groups
  • Ultraviolet spectroscopy to confirm conjugated double bond systems

Research on related compounds has employed tandem MS/MS data to distinguish between positional isomers, providing reliable methods for structural verification of the target compound.

Comparison with Similar Compounds

Structural Differences :

  • Double Bonds: Lacks the 19th double bond present in Docosa-4,7,10,13,15,19-hexaenoic acid, resulting in five double bonds (n-6 family) vs. six (n-3 family) .
  • Biosynthetic Pathway: Synthesized from linoleic acid (LA, 18:2n-6) via elongation and desaturation, whereas this compound derives from α-linolenic acid (ALA, 18:3n-3) .

Functional Differences :

  • Enzyme Inhibition: this compound exhibits stronger inhibition of Δ6-desaturase, reducing the conversion of LA to γ-linolenic acid (GLA) and ALA to stearidonic acid (SDA) by 70–80%, compared to 30–40% inhibition by the pentaenoic acid .
  • Membrane Fluidity: this compound enhances membrane fluidity more effectively due to its additional double bond, optimizing synaptic transmission .

Hydroxylated Derivatives: 17-HDoHE and 13-HDoHE

Structural Modifications :

  • 17-HDoHE : A 17-hydroxylated derivative with a hydroxyl group at position 17, generated via enzymatic oxidation by ALOX15 or aspirin-acetylated COX-2 .
  • 13-HDoHE: Features a hydroxyl group at position 13, formed through non-enzymatic lipid peroxidation .

Data Table: Comparative Analysis of this compound and Analogues

Compound Double Bonds Functional Groups Key Biological Role(s) Source/Origin References
This compound 6 (n-3) Carboxylic acid Neuroprotection, anti-inflammatory Fish oil, algae
Docosa-4,7,10,13,16-pentaenoic acid 5 (n-6) Carboxylic acid Limited Δ6-desaturase inhibition Mammalian tissues
17-HDoHE 6 (n-3) 17-hydroxyl Precursor to resolvin D1 Enzymatic oxidation
D-DHA 6 (n-3) Deuterium at C6, C9, C12 Antioxidant protection Synthetic modification
22-Fluorodocosahexaenoic acid 6 (n-3) 22-fluorine PET imaging tracer Radiolabeled synthesis

Metabolic and Clinical Implications

  • Competitive Inhibition: this compound suppresses n-6 PUFA biosynthesis more potently than its pentaenoic counterpart, shifting lipid mediator balance toward anti-inflammatory n-3 derivatives .
  • Therapeutic Efficacy : In TBI patients, supplementation (320 mg/day) elevated plasma levels from 20 pg/mL to 31 pg/mL, correlating with improved GOS outcomes (37% favorable vs. 27% in controls) .

Q & A

Basic Research Questions

Q. How to structurally characterize Docosa-4,7,10,13,15,19-hexaenoic acid in laboratory settings?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, analyze 1H^1H and 13C^13C spectra to confirm double-bond positions (e.g., 4Z,7Z,10Z,13Z,16Z,19Z configuration) and compare with reference data from NIST Standard Reference Database . High-resolution MS (HRMS) can validate molecular weight (C22_{22}H32_{32}O2_2, MW 328.49) and fragmentation patterns. Chromatographic retention times (e.g., reverse-phase HPLC) should align with certified analytical standards .

Q. What are the recommended storage and handling protocols for maintaining the stability of this compound?

  • Methodological Answer : Store sealed aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation . Use amber vials to limit light exposure. For laboratory handling, wear nitrile gloves and work in a fume hood to avoid inhalation of aerosols. Thaw aliquots on ice and prepare working solutions in ethanol (≥98% purity) immediately before use .

Q. What solvent systems are optimal for solubilizing this compound in cell culture studies?

  • Methodological Answer : Ethanol is the preferred solvent due to its compatibility with biological assays and high solubility (>98% purity) . For aqueous applications, prepare stock solutions in ethanol and dilute in culture media containing fatty acid-free bovine serum albumin (BSA, 0.1–1% w/v) to stabilize the compound. Vortex thoroughly and filter-sterilize (0.22 µm) before adding to cells .

Advanced Research Questions

Q. What experimental models are appropriate for investigating the anti-inflammatory mechanisms of this compound?

  • Methodological Answer : Use LPS-stimulated dendritic cells to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or multiplex assays . For vascular studies, measure VEGF-mediated angiogenesis in human microvascular endothelial cells using tube formation assays. Quantify nitric oxide balance via Griess reaction or DAF-FM fluorescence .

Q. How to resolve conflicting data on the pro-oxidant versus antioxidant effects in different cancer cell lines?

  • Methodological Answer : Context-dependent ROS effects require cell-type-specific validation. In MCF-7 breast cancer cells, measure apoptosis via Annexin V/PI staining and ROS generation using DCFDA fluorescence, correlating with mitochondrial membrane potential (JC-1 assay) . Compare with non-cancerous cell lines (e.g., HEK293) under identical conditions. Use antioxidants (e.g., NAC) as controls to isolate ROS-mediated pathways .

Q. What methodological considerations are critical when designing in vitro versus in vivo studies to assess neuroprotective effects?

  • Methodological Answer : For in vitro models, use primary neuronal cultures or SH-SY5Y cells exposed to Aβ1-42 oligomers, quantifying fibril formation via thioflavin T fluorescence and cell viability via MTT assay . For in vivo studies, employ transgenic Alzheimer’s models (e.g., APP/PS1 mice) and administer the compound via diet (0.5–2% w/w). Validate brain uptake via LC-MS analysis of lipid extracts and correlate with cognitive performance (Morris water maze) .

Q. How to validate the purity and isomer composition of synthetic this compound samples?

  • Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) or liquid chromatography-tandem MS (LC-MS/MS) to separate geometric isomers. Compare retention times and fragmentation patterns with certified standards (e.g., Sigma-Aldrich’s cis-4,7,10,13,16,19-DHA) . Quantify purity (>98%) via peak area normalization and confirm absence of peroxidation products (e.g., hydroperoxides) using thiobarbituric acid reactive substances (TBARS) assay .

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